(1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride
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Overview
Description
(1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride: is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Ethanamine Moiety: The ethanamine group is attached through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Flow Synthesis: This method allows for better control over reaction parameters and scalability.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl group or the ethanamine moiety.
Reduction: Reduction reactions can target the oxazole ring or the phenyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include oxidized derivatives of the phenyl group or the ethanamine moiety.
Reduction: Reduced derivatives of the oxazole ring or the phenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Cell Signaling: It plays a role in research related to cell signaling pathways and receptor binding.
Medicine
Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Diagnostic Agents: It is used in the development of diagnostic agents for various medical conditions.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, influencing cell signaling and communication.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanol
- (1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanone
- (1R)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanoic acid
Uniqueness
- Structural Features : The presence of the ethanamine moiety and the hydrochloride salt form distinguishes it from similar compounds.
- Reactivity : The compound’s unique reactivity profile, including its ability to undergo specific oxidation, reduction, and substitution reactions, sets it apart.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
(1R)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFFHFGTIDJNQ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(O1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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